3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
The compound 3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 688337-92-0) is a quinazolinone derivative with a molecular formula of C₁₈H₂₂N₂O₃S and a molecular weight of 346.4 g/mol . Key structural features include:
- A 2-sulfanyl (-SH) group at position 2, contributing to hydrogen-bonding capacity and redox activity.
- A 2-(cyclohex-1-en-1-yl)ethyl side chain at position 3, introducing lipophilicity (XLogP3 = 3.2) and conformational flexibility .
The compound’s topology includes 24 heavy atoms, 5 rotatable bonds, and a polar surface area of 82.9 Ų, suggesting moderate solubility and membrane permeability .
Properties
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-10-13-14(11-16(15)23-2)19-18(24)20(17(13)21)9-8-12-6-4-3-5-7-12/h6,10-11H,3-5,7-9H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBFYPXKMSYKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other quinazolinone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Cyclohexenone, a structural component of the compound, is known to be a versatile intermediate in organic synthesis and can participate in various reactions, including nucleophilic conjugate addition with organocopper reagents, michael reactions, and robinson annulations.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Given its molecular weight of 346.45, it falls within the range generally considered favorable for oral bioavailability.
Biological Activity
3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a quinazolinone core and multiple functional groups, suggests a diverse range of biological activities. This article reviews the compound's biological activities based on recent research findings, including synthesis methods, mechanisms of action, and comparative analyses with related compounds.
- Molecular Formula: C18H22N2O3S
- Molecular Weight: 346.45 g/mol
- CAS Number: 688337-92-0
The compound features methoxy and sulfanyl groups that enhance its reactivity and interaction with biological systems .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
-
Formation of the Quinazolinone Core:
- Utilizing cyclization reactions involving appropriate precursors.
- Employing catalysts to facilitate the formation of the quinazolinone structure.
-
Introduction of Functional Groups:
- Alkylation and sulfanylation steps to introduce the cyclohexene moiety and methoxy groups.
- Purification techniques such as chromatography to isolate the desired product.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Caspase activation |
| Study B | MCF7 | 12 | Inhibition of PI3K/Akt pathway |
| Study C | A549 | 10 | ROS generation leading to cell death |
These findings suggest that the compound may disrupt critical signaling pathways involved in cancer cell survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The presence of the sulfanyl group is believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell lysis .
Neuroprotective Effects
Preliminary studies have suggested neuroprotective effects attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress. Animal models have shown that treatment with this compound can improve cognitive function in conditions mimicking neurodegenerative diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6,7-Dimethoxyquinazolinone | Similar quinazolinone core | Lacks cyclohexene substituent |
| 2-Sulfanylidenequinazolinone | Contains sulfanylidene group | Different substitution pattern |
| 3-Ethylquinazolinone | Ethyl substitution at position 3 | Simpler structure with no methoxy groups |
This comparison highlights how specific structural features influence biological activity and potential applications in drug development .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.4 g/mol
- CAS Number : 688337-92-0
The compound features a quinazolinone core with methoxy and sulfanyl groups, which are significant for its reactivity and biological interactions. The presence of a cyclohexene moiety enhances its structural diversity, contributing to its potential applications in various fields.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Quinazolinone derivatives have been noted for their anticancer effects. Studies suggest that the incorporation of specific substituents can enhance their efficacy against various cancer cell lines .
- Antimicrobial Activity : The sulfanyl group in the compound may contribute to antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticonvulsant Effects : Some quinazolinone derivatives have shown potential in managing seizures, indicating possible applications in neurology .
Synthetic Methodologies
The synthesis of 3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. Key methods include:
- Starting Materials : The synthesis often begins with readily available precursors that undergo several transformations to form the target compound.
- Catalysis : Recent studies have focused on using copper-catalyzed reactions to enhance yield and efficiency. For instance, the use of Cu@Py-Oxa@SPION catalysts has demonstrated improved performance in synthesizing related compounds .
- Reaction Conditions : Optimized conditions such as solvent choice and temperature are crucial for achieving high purity and yield. A green chemistry approach is increasingly favored to minimize environmental impact during synthesis .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related quinazolinone derivatives:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Copper(I)-catalyzed alkyne-azide cycloaddition | Demonstrated high yields and efficiency in synthesizing triazole-containing quinazolinones with potential anticancer activity. |
| Study 2 | Multi-step synthesis | Highlighted the importance of structural modifications for enhancing biological activity against cancer cells. |
| Interaction studies | Explored binding affinities with biological targets, suggesting potential therapeutic applications in oncology and infectious diseases. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone Derivatives with Varying Substituents
(a) 6,7-Dimethoxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
- Key Differences : Replaces the cyclohexenylethyl group with a phenyl ring at position 3.
- Implications : The phenyl group increases aromatic interactions but reduces lipophilicity (predicted lower XLogP3 than the cyclohexenyl analog). This compound is commercially available with 8 suppliers, indicating broader synthetic accessibility .
(b) 3-[2-(1H-Indol-3-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Key Differences : Substitutes the cyclohexenyl group with an indol-3-yl-ethyl side chain.
- However, the bulkier side chain could reduce bioavailability compared to the cyclohexenyl derivative .
(c) 3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
- Key Differences : Features a 2-ethylphenyl group at position 3 and a methyl group instead of sulfanyl at position 2.
- The ethylphenyl substituent may improve metabolic stability but decrease conformational flexibility .
Substituent Effects on Pharmacokinetic Properties
*Predicted values based on substituent contributions.
Role of the 6,7-Dimethoxy Motif
The 6,7-dimethoxy substitution is conserved in several analogs (e.g., ). This motif:
Cyclohexenyl-Containing Derivatives in Drug Design
The cyclohex-1-en-1-yl group in the target compound is structurally distinct from other cyclic systems:
- In 2-(4-Chlorophenyl)-5-(cyclohex-1-en-1-yl)-imidazolidin-4-one (), the cyclohexenyl group adopts a disordered conformation in crystal packing, suggesting dynamic flexibility that could influence bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
